3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and other classical and green chemistry approaches. One common method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the reaction of 7-hydroxy-4-methylcoumarin with isobutyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of coumarin derivatives often involves scalable and efficient methods such as the Pechmann reaction, which employs acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride. These methods are optimized for high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticoagulant activities.
Industry: Utilized in the production of dyes, optical brighteners, and fluorescent materials.
Mechanism of Action
The mechanism of action of 3-isobutyl-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-methoxycoumarin: Similar structure but lacks the isobutyl group.
7-hydroxy-4-methylcoumarin: Similar structure but lacks the methoxy and isobutyl groups.
3-isobutyl-4-methylcoumarin: Similar structure but lacks the methoxy group.
Uniqueness
These structural features may enhance its biological activity and make it a valuable compound for further research and development .
Properties
IUPAC Name |
7-methoxy-4-methyl-3-(2-methylpropyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9(2)7-13-10(3)12-6-5-11(17-4)8-14(12)18-15(13)16/h5-6,8-9H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMCBKIRZOFZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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